molecular formula C11H18BrN B13745375 N,N,N-Trimethyl-1-phenylethanaminium bromide CAS No. 36043-87-5

N,N,N-Trimethyl-1-phenylethanaminium bromide

Cat. No.: B13745375
CAS No.: 36043-87-5
M. Wt: 244.17 g/mol
InChI Key: XLQFPGSOWUYDMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl-1-phenylethanaminium bromide is a quaternary ammonium compound with the molecular formula C11H18BrN. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a phase transfer catalyst and its ability to facilitate various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethyl-1-phenylethanaminium bromide can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under mild conditions and yields the desired quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are combined in a controlled environment. The reaction is monitored to ensure optimal yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-phenylethanaminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: The major products formed depend on the nucleophile used. For example, using hydroxide ions can yield N,N,N-trimethyl-1-phenylethanol.

    Oxidation: Oxidation can lead to the formation of N,N,N-trimethyl-1-phenylethanone.

    Reduction: Reduction can produce N,N,N-trimethyl-1-phenylethylamine.

Scientific Research Applications

N,N,N-Trimethyl-1-phenylethanaminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-phenylethanaminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The compound interacts with molecular targets such as ion channels and cell membranes, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-1-phenylethanaminium bromide is unique due to its specific interactions with biological membranes and its effectiveness as a phase transfer catalyst. Its bromide ion also imparts distinct chemical properties compared to its iodide and chloride counterparts .

Properties

CAS No.

36043-87-5

Molecular Formula

C11H18BrN

Molecular Weight

244.17 g/mol

IUPAC Name

trimethyl(1-phenylethyl)azanium;bromide

InChI

InChI=1S/C11H18N.BrH/c1-10(12(2,3)4)11-8-6-5-7-9-11;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

XLQFPGSOWUYDMY-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)[N+](C)(C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.